2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Description
This compound belongs to the 1,2,4-triazole-3-thiol acetohydrazide family, characterized by a triazole core substituted with a phenyl group at position 4, a 4-methylphenylaminomethyl group at position 5, and a thioacetohydrazide moiety at position 2. Its structure enables diverse biological activities, particularly in anticancer and antimicrobial contexts, due to the triazole-thiol scaffold’s ability to interact with cellular targets .
Properties
IUPAC Name |
2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13-7-9-14(10-8-13)20-11-16-22-23-18(26-12-17(25)21-19)24(16)15-5-3-2-4-6-15/h2-10,20H,11-12,19H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFGGNFCVQAIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide (CAS: 680594-42-7) is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C₁₈H₂₀N₆OS
- Molar Mass : 368.46 g/mol
- Hazard Class : Irritant
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₆OS |
| Molar Mass | 368.46 g/mol |
| CAS Number | 680594-42-7 |
| Hazard Class | Irritant |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study reported that derivatives of triazole compounds showed moderate to high activity against various bacterial strains such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus . Specifically, compounds similar to this compound have demonstrated promising results in inhibiting microbial growth.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. Studies have shown that certain 1,2,4-triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways . For instance, a related compound was found to significantly reduce the viability of cancer cell lines in vitro.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Properties :
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit specific enzymes such as kinases and phosphatases involved in cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituents on the Triazole Core
- N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (): Structural Difference: Replaces the 4-methylphenylaminomethyl group with a phenylaminoethyl chain. Synthesis: Derived from isatin derivatives via hydrazone formation, yielding 69–75% efficiency . Impact: Enhanced cytotoxicity against melanoma (IGR39) due to the indolinone moiety’s planar structure .
- 2-((4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (): Structural Difference: Pyridinyl group at position 5 instead of 4-methylphenylaminomethyl. Synthesis: Ethylbromoacetate coupling followed by hydrazine hydrate treatment . Impact: Demonstrates antimicrobial activity, highlighting the scaffold’s versatility .
Aromatic and Hydrazide Modifications
- N′-(2,4,5-Trimethoxybenzylidene)-2-((4-phenyl-5-(4-methylphenylaminomethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (): Structural Difference: 2,4,5-Trimethoxybenzylidene hydrazide.
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]-N′-[(4-ethylphenyl)methylidene]acetohydrazide () :
Anticancer Activity
- Key Insight: Nitro and dimethylamino substituents improve cytotoxicity and selectivity, suggesting electron-withdrawing groups enhance activity .
Antimicrobial Activity
Physicochemical Properties
*Estimated based on Catalog Number 036056 in .
- Key Insight : Nitro groups increase melting points and logP, suggesting improved thermal stability and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
